molecular formula C11H14BrNO2 B102732 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 54596-21-3

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No. B102732
CAS RN: 54596-21-3
M. Wt: 272.14 g/mol
InChI Key: GYSDELHGKNCJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, suggesting potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of antipyrine-like derivatives and carboxyterfenadine derivatives . These reactions often yield good to high product yields and are monitored by techniques such as Thin Layer Chromatography (TLC). The starting materials for these syntheses often include bromobenzoic acids or other halogenated precursors, which are reacted with amines or other nucleophiles to form the desired benzamide derivatives .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the crystal structure of benzamide derivatives . These compounds often crystallize in the monoclinic system and exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can be energetically significant and contribute to the stability of the molecular assemblies .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including elimination, reduction, and bromination . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and thus the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using a variety of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These techniques provide information on the functional groups present, molecular geometry, and electronic properties of the compounds. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and compare the properties of these compounds with experimental data .

Scientific Research Applications

Antipsychotic Properties

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide and related compounds have been investigated for their potential antipsychotic properties. Studies have found that certain benzamides, including those structurally similar to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, show affinity for dopamine receptors and can inhibit apomorphine-induced behavioral responses, indicating potential use in treating psychiatric disorders. For instance, one study highlighted the efficacy of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide in this respect, showing promise for low extrapyramidal side effects at antipsychotic doses (Högberg et al., 1990).

Antifungal Activity

Benzamide derivatives, including those related to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, have been synthesized and evaluated for their antifungal properties. These compounds have shown efficacy against various fungal strains, which could be valuable in the development of new antifungal agents. For example, a study by Narayana et al. (2004) synthesized new 2-hydroxy benzamides and evaluated their antifungal potential (Narayana et al., 2004).

Bactericidal Activity

Research has also explored the bactericidal capabilities of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are structurally related to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. These compounds have been assessed for their effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in addressing antibiotic-resistant bacterial infections (Zadrazilova et al., 2015).

Antidopaminergic Effects

Another research avenue involves studying the antidopaminergic effects of benzamide derivatives, relevant to 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. These studies focus on understanding how these compounds interact with dopamine receptors, which could have implications for treating conditions like schizophrenia or Parkinson's disease (Högberg et al., 1986).

CCR5 Antagonism

Some derivatives of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide have been studied for their role as CCR5 antagonists. This research is significant for understanding the interaction of these compounds with CCR5 receptors, which are crucial in certain viral infections and other medical conditions (Cheng De-ju, 2015).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302 . The precautionary statements include P280;P305+P351+P338 . The compound is considered hazardous and should be handled with care.

properties

IUPAC Name

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSDELHGKNCJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313103
Record name 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

CAS RN

54596-21-3
Record name NSC266247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Citations

For This Compound
2
Citations
DN Bender, AJ Lough, RS Wylie, RA Gossage… - tspace.library.utoronto.ca
Tetraorganotin tin(IV) compounds containing a flexible or rigid (4: Ph 3 Sn-CH 2 -C 6 H 4 -R; 7: Ph 3 SnC 6 H 4 -R, R = 2-oxazolinyl) chelating oxazoline functionality were prepared in …
Number of citations: 0 tspace.library.utoronto.ca
DN Bender, AJ Lough, RS Wylie, RA Gossage… - Inorganics, 2020 - mdpi.com
Tetraorganotin tin(IV) compounds containing a flexible or rigid (4: Ph 3 Sn-CH 2 -C 6 H 4 -R; 7: Ph 3 SnC 6 H 4 -R, R = 2-oxazolinyl) chelating oxazoline functionality were prepared in …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.